3-(Pentanoyloxy)phenyl pentanoate

Description

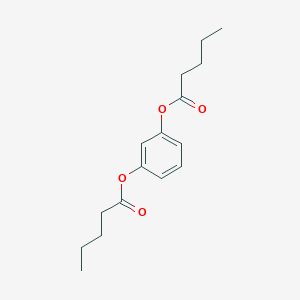

3-(Pentanoyloxy)phenyl pentanoate is a phenyl ester derivative featuring a pentanoyloxy group at the 3-position of the benzene ring. Phenyl pentanoate consists of a phenol group esterified with pentanoic acid, yielding the molecular formula C₁₁H₁₄O₂ and a molecular weight of 170.23 g/mol . Synthesis of phenyl esters, including pentanoate derivatives, typically involves O-acylation of phenol with acyl chlorides using catalysts like Cp₂TiCl ().

Properties

Molecular Formula |

C16H22O4 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

(3-pentanoyloxyphenyl) pentanoate |

InChI |

InChI=1S/C16H22O4/c1-3-5-10-15(17)19-13-8-7-9-14(12-13)20-16(18)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 |

InChI Key |

DNUFITILCDUKED-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC(=CC=C1)OC(=O)CCCC |

Canonical SMILES |

CCCCC(=O)OC1=CC(=CC=C1)OC(=O)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Phenyl Esters with Different Acyl Groups

Phenyl esters vary based on the acyl group attached to the phenolic oxygen. Key examples include:

Note: CAS numbers for phenyl pivalate and benzoate inferred from standard databases, as explicit values are absent in evidence.

- Reactivity: Phenyl pivalate’s bulky tert-butyl group reduces susceptibility to enzymatic or chemical hydrolysis compared to phenyl pentanoate’s linear chain .

- Lipophilicity: Phenyl pentanoate’s straight-chain pentanoyl group enhances lipophilicity relative to phenyl benzoate, which has a planar aromatic system .

Pentanoate Esters with Different Alcohol Moieties

Pentanoate esters vary based on the alcohol moiety. Examples from include:

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| Isopentyl pentanoate | C₁₀H₂₀O₂ | 2050-09-1 | 172.27 | Fragrance/flavoring agent (fruity notes). |

| Phenethyl pentanoate | C₁₃H₁₈O₂ | 7460-74-4 | 206.28 | Potential use in cosmetics or perfumes. |

| Propyl pentanoate | C₈H₁₆O₂ | 141-06-0 | 144.21 | Solvent or intermediate in organic synthesis. |

Physicochemical Properties

- Solubility: Phenyl pentanoate’s linear chain increases solubility in non-polar solvents compared to phenyl pivalate, which has a compact tert-butyl group .

- Stability : Pivalate derivatives exhibit higher thermal and hydrolytic stability due to steric protection of the ester bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.